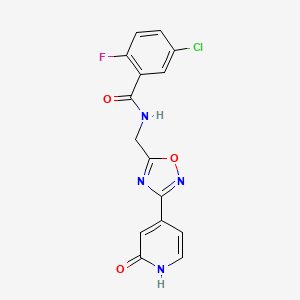

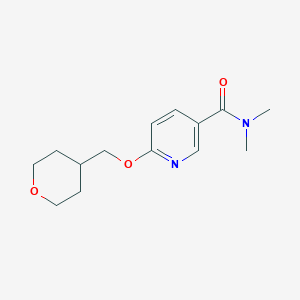

N,N-dimethyl-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N,N-dimethyl-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide” is a derivative of nicotinamide, which is a form of vitamin B3, and tetrahydropyran, a type of ether . The presence of the tetrahydropyran group suggests that this compound might be used as a protecting group in organic synthesis .

Molecular Structure Analysis

The molecular structure of this compound would likely include a pyran ring from the tetrahydropyran group and a pyridine ring from the nicotinamide group .Chemical Reactions Analysis

Tetrahydropyranyl ethers, such as the one in this compound, are known to be resilient to a variety of reactions . They can be deprotected by acid-catalyzed hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Tetrahydropyran is a colorless volatile liquid .Applications De Recherche Scientifique

Utilization and Biological Implications

Research has explored the broad utilization of nicotinamide derivatives in both biological systems and therapeutic contexts. Nicotinamide, a form of vitamin B3, plays a crucial role in energy metabolism and cell signaling processes. Its derivatives have been studied for their potential in treating various conditions, including metabolic disorders and cancer. For instance, nicotinamide has been found to stimulate DNA repair in human lymphocytes, indicating its potential in enhancing cellular repair mechanisms following DNA damage (Berger & Sikorski, 1980). Moreover, Nicotinamide N-methyltransferase (NNMT), an enzyme involved in the methylation of nicotinamide and related compounds, has been implicated in various diseases, including cancers, where its overexpression is associated with tumorigenesis. Inhibitors targeting NNMT have been studied for their potential in cancer therapy, highlighting the relevance of nicotinamide derivatives in medical research (Babault et al., 2018).

Structural Analysis and Energetic Features

The structural and energetic analysis of molecular assemblies involving nicotinamide derivatives has provided insights into their interaction networks and crystal lattice features. For example, studies on cocrystals of nicotinamide with dihydroxybenzoic acids have revealed basic recognition patterns and energetic characteristics of these assemblies, which are crucial for understanding the molecular basis of nicotinamide's biological activities and its interactions with other molecules (Jarzembska et al., 2017).

Therapeutic Implications and Research Applications

Nicotinamide and its derivatives have been extensively studied for their therapeutic implications, particularly in the context of cancer and metabolic diseases. Research has demonstrated the role of NNMT in promoting epigenetic remodeling in cancer by creating a metabolic methylation sink, thus affecting the methylation potential of cancer cells and altering their epigenetic state. This provides a mechanistic link between metabolic enzymes like NNMT and changes in the methylation landscape of cancer cells, offering potential targets for cancer therapy (Ulanovskaya et al., 2013).

Mécanisme D'action

Mode of Action

It’s known that the compound contains a tetrahydropyran ring , which is a common protecting group for alcohols in organic synthesis . This suggests that the compound might interact with its targets through a mechanism involving the opening of the tetrahydropyran ring.

Biochemical Pathways

It’s known that tetrahydropyran derivatives are commonly used in organic synthesis , suggesting that this compound might affect various biochemical pathways depending on the context of its use.

Propriétés

IUPAC Name |

N,N-dimethyl-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-16(2)14(17)12-3-4-13(15-9-12)19-10-11-5-7-18-8-6-11/h3-4,9,11H,5-8,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLZVBJWYEIWOET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CN=C(C=C1)OCC2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2938178.png)

![4-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B2938179.png)

![2-[[5-(3,4-Difluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B2938181.png)

![N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxochromene-3-carboxamide](/img/structure/B2938186.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2938188.png)

![N-(4-Oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)-2-(2-oxo-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-12-yl)acetamide](/img/structure/B2938190.png)

![N-(4,6-dihydrothieno[3,4-c]isoxazol-3-yl)-2-(1H-indol-3-yl)acetamide](/img/structure/B2938195.png)

![2-[2-[(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)thio]-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2938197.png)